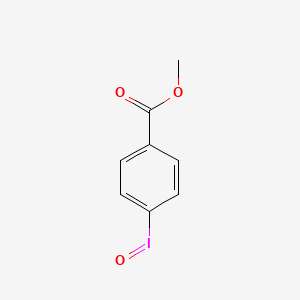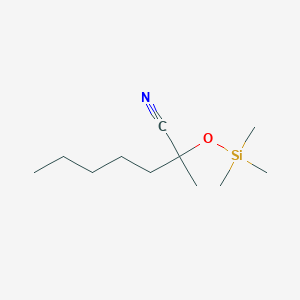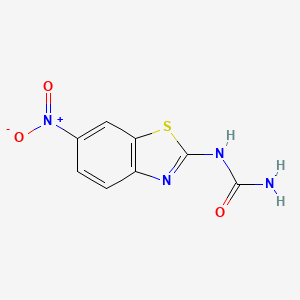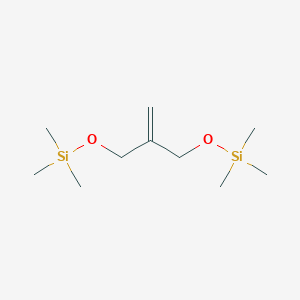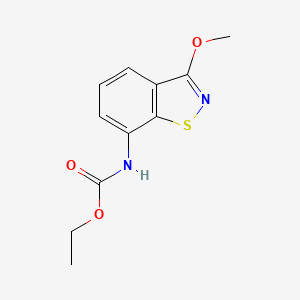
Triethyl(3-phenoxypropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(3-phenoxypropyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-phenoxypropyl group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications. The unique structure of this compound imparts specific chemical properties that make it valuable in synthetic organic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-phenoxypropyl)silane typically involves the reaction of triethylsilane with 3-phenoxypropyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. A common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(3-phenoxypropyl)silane undergoes various chemical reactions, including:
Reduction: The silicon-hydrogen (Si-H) bond in the compound is highly reactive and can participate in reduction reactions. For example, it can reduce carbonyl compounds to their corresponding alcohols.
Hydrosilylation: This reaction involves the addition of the Si-H bond across unsaturated carbon-carbon bonds, such as alkenes and alkynes, to form organosilicon compounds.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.
Solvents: Reactions are typically carried out in organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Temperature and Pressure: Reaction conditions vary depending on the specific reaction but often involve moderate temperatures (25-100°C) and atmospheric pressure.
Major Products
Alcohols: Reduction of carbonyl compounds.
Organosilicon Compounds: Products of hydrosilylation reactions.
Substituted Silanes: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
Triethyl(3-phenoxypropyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and hydride donor in organic synthesis. It is also employed in the preparation of silicon-containing polymers and ceramics.
Biology: Investigated for its potential use in modifying biomolecules and surfaces for biosensor applications.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its ability to form stable Si-C bonds.
Mécanisme D'action
The primary mechanism of action of Triethyl(3-phenoxypropyl)silane involves the reactivity of the Si-H bond. This bond can donate a hydride ion (H-) to various substrates, facilitating reduction reactions. The silicon atom can also form stable bonds with carbon, oxygen, and other elements, enabling the formation of diverse organosilicon compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Similar in structure but lacks the phenoxypropyl group. It is commonly used as a reducing agent in organic synthesis.
Phenylsilane: Contains a phenyl group instead of a phenoxypropyl group. It is also used in hydrosilylation and reduction reactions.
Trimethylsilane: Contains three methyl groups instead of ethyl groups. It is used in similar applications but has different reactivity due to the smaller size of the methyl groups.
Uniqueness
Triethyl(3-phenoxypropyl)silane is unique due to the presence of the phenoxypropyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications where the phenoxy group can participate in further chemical transformations or provide specific interactions with other molecules.
Propriétés
Numéro CAS |
105732-03-4 |
|---|---|
Formule moléculaire |
C15H26OSi |
Poids moléculaire |
250.45 g/mol |
Nom IUPAC |
triethyl(3-phenoxypropyl)silane |
InChI |
InChI=1S/C15H26OSi/c1-4-17(5-2,6-3)14-10-13-16-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
Clé InChI |
BJLBVXIERCHVNT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
